2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide
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Overview
Description
2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core, a tetrahydrofuran ring, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route includes:
Formation of the sulfonyl intermediate: The starting material, 4-methylbenzenesulfonyl chloride, reacts with acetic anhydride to form 4-methylbenzenesulfonyl acetate.
Amidation: The sulfonyl acetate intermediate is then reacted with 2-aminobenzamide in the presence of a base, such as triethylamine, to form the desired amide bond.
Coupling with tetrahydrofuran: The final step involves the coupling of the amide intermediate with tetrahydrofuran-2-ylmethylamine under mild conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated benzamide derivatives.
Scientific Research Applications
2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer activities.
Biology: It can serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.
Materials Science: The compound’s unique structure makes it suitable for developing novel materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of advanced polymers and as a precursor for other functionalized organic compounds.
Mechanism of Action
The mechanism of action of 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share the sulfonyl and aromatic features and have been studied for their antimicrobial and anti-inflammatory activities.
Pyrrolidine derivatives: These compounds contain a nitrogen heterocycle and are widely used in medicinal chemistry for their biological activities.
Uniqueness
2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to its combination of a benzamide core, a tetrahydrofuran ring, and a sulfonyl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H24N2O5S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[2-(4-methylphenyl)sulfonylacetyl]amino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H24N2O5S/c1-15-8-10-17(11-9-15)29(26,27)14-20(24)23-19-7-3-2-6-18(19)21(25)22-13-16-5-4-12-28-16/h2-3,6-11,16H,4-5,12-14H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
JXBKOGLUBONRQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 |
Origin of Product |
United States |
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